

Technical Guide: Commercial Availability & Application of (S,S)-Ts-DENEB

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Compound of Interest

Compound Name: (S,S)-Ts-DENEB(regR)

CAS No.: 1384974-37-1

Cat. No.: B1413110

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Executive Summary

(S,S)-Ts-DENEB is a second-generation, "tethered" Noyori-Ikariya catalyst developed by Takasago International Corporation. Unlike conventional RuCl(arene)(TsDPEN) catalysts, DENEB features a covalent linker (tether) between the arene ligand and the chiral diamine backbone. This structural modification significantly enhances catalyst stability, preventing arene dissociation and enabling Turnover Numbers (TON) up to 30,000–100,000, compared to ~500–2,000 for untethered variants. It is the industry standard for the Asymmetric Transfer Hydrogenation (ATH) of ketones and imines where high enantioselectivity and low catalyst loading are required.

Chemical Profile & Identity

Parameter	Technical Specification
Trade Name	(S,S)-Ts-DENEB®
Chemical Name	Chloro[(S,S)-N-[2-[2-(4-methylbenzyloxy)ethyl]amino-1,2-diphenylethyl]-p-toluenesulfonamide]ruthenium(II)
CAS Number	1384974-37-1
Molecular Formula	C ₃₁ H ₃₃ ClN ₂ O ₃ RuS
Molecular Weight	650.19 g/mol
Appearance	Light yellow to brown/dark green powder
Coordination Geometry	"Three-legged piano stool" (Half-sandwich) with an intramolecular tether
Solubility	Soluble in Methanol, Dichloromethane, THF; insoluble in water
Air Stability	Solid is stable in air; solutions should be handled under inert gas (Ar/N ₂)

Structural Logic (The "Tether" Effect)

In conventional ATH catalysts (e.g., RuCl(p-cymene)(TsDPEN)), the arene ligand is held only by coordination to the metal. Under dilute conditions or extended reaction times, the arene can dissociate ("slip"), leading to catalyst decomposition and precipitation of Ruthenium black.

The DENEB Solution: DENEB utilizes an oxo-tether (ether linkage) connecting the chiral diamine nitrogen to the arene ring. This creates a "macrocyclic" chelate effect that:

- Locks the Arene: Prevents dissociation, drastically increasing thermal stability.
- Enhances Activity: Maintains the active catalytic geometry for longer periods.
- Simplifies Purification: The catalyst remains intact, often allowing for easier removal or recycling.

Commercial Availability Landscape

The catalyst is manufactured by Takasago International Corporation but is widely available through authorized global distributors for research and pilot-scale quantities.

Primary Suppliers & Catalog Data

Supplier	Catalog Number	Pack Sizes	Grade/Notes
Takasago	DENEB® Series	Bulk/Kg	Manufacturer.[1][2][3] Contact for industrial licensing/bulk.
TCI Chemicals	T3077	200mg, 1g	Listed as "(S,S)-Ts-DENEB(regR)".[4][5] High purity (>98%).
Sigma-Aldrich	926124	100mg, 500mg	"Product of Takasago". Research grade.
Strem (Ascensus)	44-0168	100mg, 1g	Standard research grade.

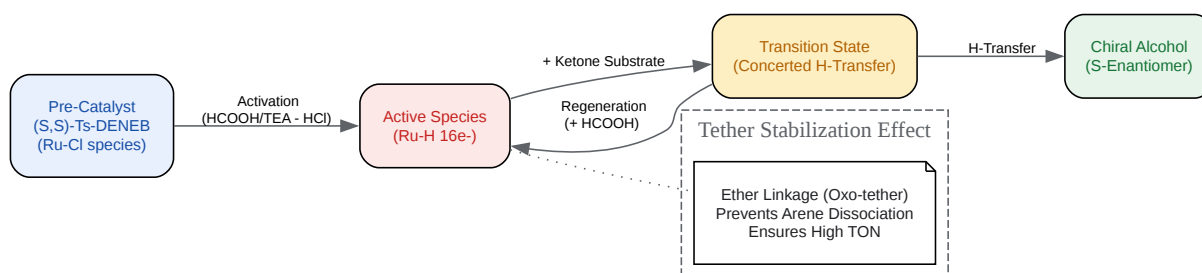
Procurement Strategy:

- For Screening (<5g): Purchase from TCI or Sigma-Aldrich to ensure rapid delivery and verified CoA.
- For Process Development (>100g): Contact Takasago Fine Chemicals Division directly. The cost-per-gram drops significantly (often >50%) in bulk due to the proprietary nature of the ligand synthesis.

Mechanism & Reaction Pathway[8]

The reaction proceeds via a concerted bifunctional mechanism (Metal-Ligand Cooperation). The tether does not interfere with the hydride transfer but stabilizes the resting state.

Mechanistic Diagram (DOT)



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Figure 1: Catalytic cycle of (S,S)-Ts-DENEb. The tether (not explicitly drawn in nodes) ensures the Active Species does not decompose via arene loss.

Experimental Protocol: ATH of Acetophenone Derivatives

This protocol describes the reduction of a generic aryl ketone using the Formic Acid/Triethylamine (FA/TEA) azeotrope system. This is preferred over Isopropanol (IPA) for DENEb to maximize irreversibility (CO₂ release).

Reagents

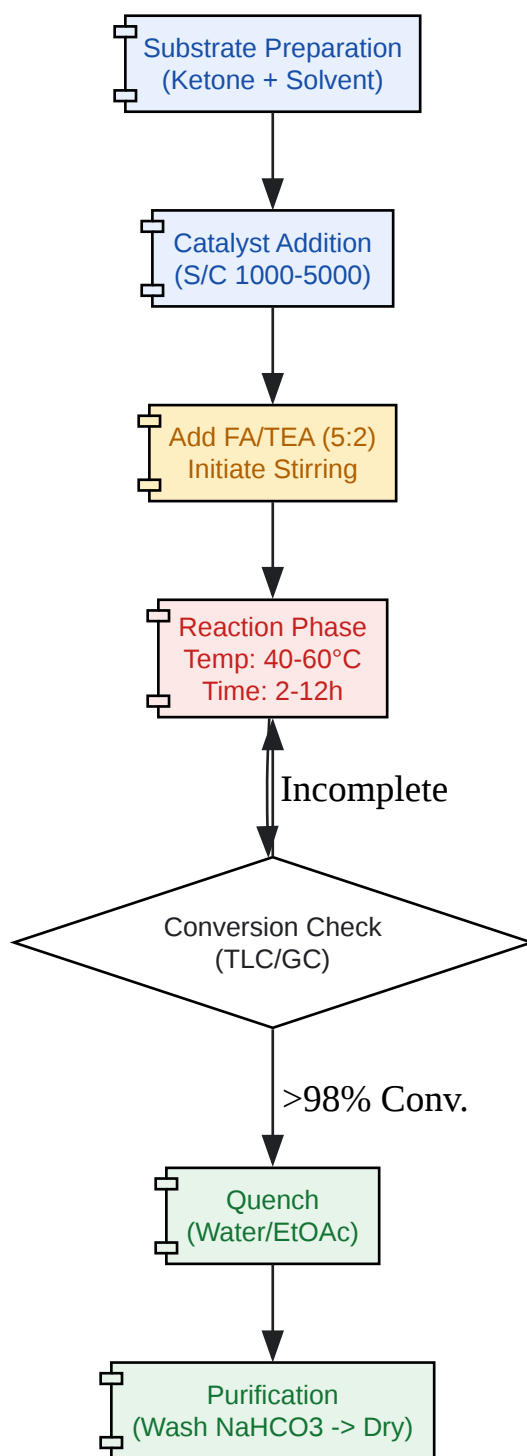
- Substrate: Acetophenone derivative (1.0 eq)
- Catalyst: (S,S)-Ts-DENEb (S/C = 1,000 – 5,000)
- Hydrogen Source: Formic Acid / Triethylamine (5:2 molar ratio azeotrope)
- Solvent: None (Neat) or Ethyl Acetate/THF if substrate is solid.

Step-by-Step Workflow

- Preparation (Inert Atmosphere):
 - In a Schlenk tube or round-bottom flask, add the ketone substrate (e.g., 10 mmol).

- Note: If the substrate is liquid, run neat. If solid, dissolve in minimal degassed EtOAc.
- Catalyst Charge:
 - Add (S,S)-Ts-DENE^{[4][6][3][7][8][9]}. For initial screening, use S/C 1,000 (0.1 mol%).
 - Calculation: For 10 mmol substrate (MW ~120), use ~0.01 mmol catalyst (~6.5 mg).
- Reaction Initiation:
 - Add the FA/TEA (5:2) mixture (typically 3–5 equivalents of hydride relative to ketone).
 - Stir at 30°C – 60°C. (DENE^{[4][6][3][7][8][9]} is thermally robust up to 80°C, unlike TsDPEN which degrades >40°C).
- Monitoring:
 - Monitor via TLC or GC/HPLC. Reaction is typically complete in 2–12 hours depending on steric bulk.
 - Self-Validation: Check for CO₂ evolution (bubbling). Cessation of bubbles often indicates reaction completion.
- Quench & Isolation:
 - Dilute with water and extract with Ethyl Acetate.
 - Wash organic layer with saturated NaHCO₃ (to remove excess formic acid) and Brine.
 - Dry over Na₂SO₄ and concentrate.

Workflow Diagram (DOT)



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Figure 2: Operational workflow for Asymmetric Transfer Hydrogenation using DENEb.

Critical Application Notes & Troubleshooting

Substrate Scope

- Simple Aromatic Ketones: >99% ee, S/C up to 10,000.
- Heteroaromatic Ketones: Excellent tolerance (Pyridines, Thiophenes).
- Acetylenic Ketones: DENEb is superior to Ms-DPEN for propargylic ketones, often maintaining >95% ee.
- Alpha-Halo Ketones: Compatible, but lower temperatures (30°C) are recommended to prevent dehalogenation.

Common Pitfalls

- Oxygen Poisoning: While the solid is stable, the active hydride species is air-sensitive. Always degas solvents.
- Solvent Choice: Avoid alcohols (MeOH/IPA) if using FA/TEA, as they can compete and lower rates. Use aprotic solvents (EtOAc, DCM) or run neat.
- Base Sensitivity: Ensure the FA/TEA ratio is strictly 5:2. Excess base can degrade the catalyst; excess acid slows the reaction.

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